molecular formula C21H14ClN3O3S B11548211 4-chloro-2-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]-6-nitrophenol

4-chloro-2-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]-6-nitrophenol

Cat. No.: B11548211
M. Wt: 423.9 g/mol
InChI Key: QQIHTTOAMNPPCQ-UHFFFAOYSA-N
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Description

4-chloro-2-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]-6-nitrophenol is an organic compound known for its complex structure and potential applications in various scientific fields. This compound features a benzothiazole moiety, which is often associated with biological activity, making it a subject of interest in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]-6-nitrophenol typically involves a multi-step organic synthesis process. One common method includes the condensation of 5-chlorosalicylaldehyde with 2-amino-5-methylpyridine in ethanol, followed by the addition of nitro and chloro substituents under controlled conditions . The reaction is usually carried out at room temperature, and the product is purified through crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Safety protocols are strictly followed to handle the reagents and intermediates involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]-6-nitrophenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro and nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-chloro-2-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]-6-nitrophenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-2-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]-6-nitrophenol involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of chloro, nitro, and benzothiazole groups in This compound contributes to its distinct chemical and biological properties

Properties

Molecular Formula

C21H14ClN3O3S

Molecular Weight

423.9 g/mol

IUPAC Name

4-chloro-2-[[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]iminomethyl]-6-nitrophenol

InChI

InChI=1S/C21H14ClN3O3S/c1-12-2-7-19-17(8-12)24-21(29-19)13-3-5-16(6-4-13)23-11-14-9-15(22)10-18(20(14)26)25(27)28/h2-11,26H,1H3

InChI Key

QQIHTTOAMNPPCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)N=CC4=C(C(=CC(=C4)Cl)[N+](=O)[O-])O

Origin of Product

United States

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